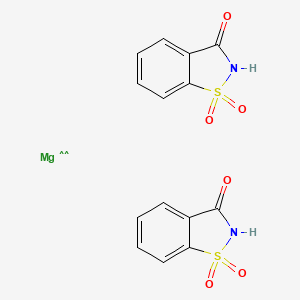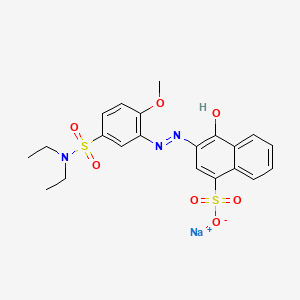
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate: is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.
類似化合物との比較
- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Sodium 2-((4-aminophenyl)azo)benzenesulphonate
- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate
Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.
特性
CAS番号 |
85721-12-6 |
|---|---|
分子式 |
C21H22N3NaO7S2 |
分子量 |
515.5 g/mol |
IUPAC名 |
sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
FTJTTXCWVYOVRK-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


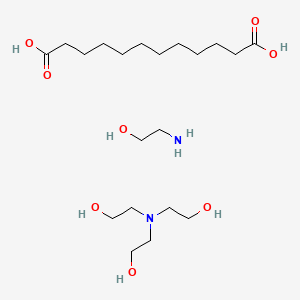
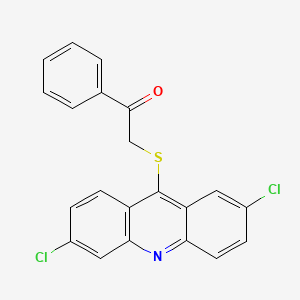



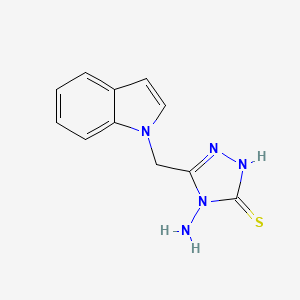

![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
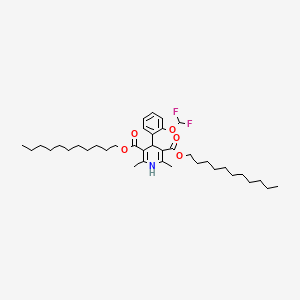
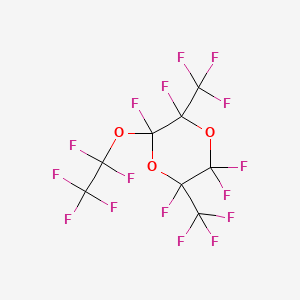
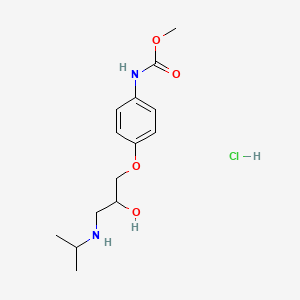

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
